2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide
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Overview
Description
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is an organic compound with the molecular formula C10H11BrFNO. It is a derivative of propanamide, featuring a bromine atom at the second position and a 4-fluoro-3-methylphenyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide typically involves the bromination of a suitable precursor, followed by amide formation. One common method involves the reaction of 4-fluoro-3-methylaniline with 2-bromopropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions to yield different products.
Hydrolysis: The amide bond can be hydrolyzed to produce the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and other substituted derivatives.
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products typically include alcohols or amines.
Scientific Research Applications
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer or antimicrobial properties.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a tool for studying enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-N-(3-methylphenyl)propanamide
- 2-Bromo-N-(2-methylphenyl)propanamide
- N-(4-Bromo-2-methylphenyl)-3-furamide
Uniqueness
2-Bromo-N-(4-fluoro-3-methylphenyl)propanamide is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The 4-fluoro-3-methylphenyl group provides additional steric and electronic effects, making this compound distinct from its analogs .
Properties
IUPAC Name |
2-bromo-N-(4-fluoro-3-methylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO/c1-6-5-8(3-4-9(6)12)13-10(14)7(2)11/h3-5,7H,1-2H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZUQSQCIRZXGA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C(C)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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